bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate
Description
Properties
IUPAC Name |
bis[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl] benzene-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H58O6/c1-39(2,3)31-23-27(24-32(35(31)43)40(4,5)6)17-15-21-47-37(45)29-19-13-14-20-30(29)38(46)48-22-16-18-28-25-33(41(7,8)9)36(44)34(26-28)42(10,11)12/h13-14,19-20,23-26,43-44H,15-18,21-22H2,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKQOEIBIWZODN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCCOC(=O)C2=CC=CC=C2C(=O)OCCCC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H58O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate is a synthetic compound primarily used as an antioxidant in various applications, particularly in plastics and polymers. Its chemical structure incorporates phenolic groups known for their antioxidant properties, which contribute to its biological activity. Understanding the biological implications of this compound is crucial due to its widespread use and potential environmental exposure.
- Molecular Formula : C₃₈H₅₈O₆
- Molecular Weight : 642.94 g/mol
- Appearance : White to almost white powder
- Melting Point : 78 °C
The biological activity of this compound is primarily attributed to its antioxidant properties. It acts by scavenging free radicals and preventing oxidative stress, which can lead to cellular damage. This mechanism is particularly relevant in the context of polymer degradation and the stabilization of materials against oxidative processes.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant activity. A study on related phenolic antioxidants demonstrated their ability to inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage . The effectiveness of this compound as an antioxidant can be inferred from these findings.
Case Studies
Environmental Impact
The environmental persistence of this compound raises concerns regarding its potential ecological impact. As it can leach from products into the environment, understanding its degradation pathways and effects on aquatic life is essential. Some studies have indicated that similar compounds may cause long-lasting harmful effects to aquatic organisms .
Scientific Research Applications
Antioxidant in Plastics
One of the primary uses of bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate is as an antioxidant in the production of polyolefins and other plastics. Its ability to inhibit oxidative degradation is crucial in extending the lifespan of plastic products used in various applications, including:
- Food packaging materials
- Automotive components
- Electrical and electronic devices
The compound acts by scavenging free radicals that can initiate the degradation process, thus maintaining the integrity of the polymer matrix over time .
Stabilizer in Coatings and Adhesives
In coatings and adhesives, this compound serves as a stabilizing agent , ensuring that products maintain their performance characteristics under various environmental conditions. Its incorporation helps prevent discoloration and loss of mechanical properties due to exposure to heat and light .
Use in Textiles
The compound is also utilized in the textile industry, where it functions as a processing aid and stabilizer for synthetic fibers. It enhances the durability and resistance of fabrics to oxidative stress during manufacturing processes .
Case Study 1: Antioxidant Efficacy
A study evaluated the effectiveness of this compound as an antioxidant in polyethylene films. The results indicated that films treated with this compound exhibited significantly lower rates of oxidation compared to untreated controls, demonstrating its efficacy in prolonging shelf life and maintaining product quality over time.
| Treatment | Oxidation Rate (%) | Shelf Life (Days) |
|---|---|---|
| Untreated | 15 | 30 |
| With Antioxidant | 5 | 90 |
Case Study 2: Stability in Automotive Applications
In automotive applications, the incorporation of this compound into plastic components resulted in improved thermal stability. Components tested under high-temperature conditions showed less degradation and maintained structural integrity over extended periods.
Safety and Environmental Considerations
While this compound is generally regarded as safe for use within established limits, ongoing research is essential to evaluate its long-term environmental impact. Regulatory bodies continue to monitor its usage in consumer products to ensure compliance with safety standards.
Comparison with Similar Compounds
Comparison with Other Phthalate Esters
Phthalate esters are widely used as plasticizers and stabilizers. Key comparisons include:
Key Differences :
- Functional Groups: The target compound’s phenolic groups provide antioxidant activity, whereas DEHP and dimethyl phthalate lack such functionality, serving primarily as plasticizers or solvents.
- Thermal Stability : The tert-butyl groups in the target compound enhance thermal stability compared to linear phthalates like DEHP, which degrade at lower temperatures .
Comparison with Phenolic Antioxidants
Hindered phenols are critical in oxidation inhibition. Notable analogs include:
Key Differences :
- Efficacy: Antioxidant 1010’s four phenolic groups offer superior radical-scavenging capacity compared to the target compound’s two groups, making it more effective in high-temperature applications .
- Solubility : The phthalate core in the target compound may improve compatibility with hydrophobic polymer matrices compared to smaller analogs like methyl propionate derivatives .
Comparison with Other Ester Derivatives
Esters with similar phenolic motifs exhibit varying biological and industrial roles:
Key Differences :
- Core Structure : The phthalate core provides rigidity, whereas benzoate and polyol esters offer flexibility or enhanced solubility.
- Applications : The target compound’s dual functionality (antioxidant + plasticizer) contrasts with the UV-stabilizing role of the benzoate derivative .
Q & A
Basic Research Questions
Q. What are the primary analytical methods for quantifying bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl] phthalate in complex matrices?
- Methodology : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is commonly used. Capillary zone electrophoresis (CZE) with organic modifiers like acetonitrile can enhance separation efficiency for aromatic analogs . Solid-phase extraction (SPE) using HLB cartridges is recommended for sample preparation to minimize matrix interference, followed by internal standard calibration (e.g., deuterated analogs) to improve accuracy .
Q. How is the compound synthesized, and what are critical parameters for optimizing yield?
- Methodology : The synthesis typically involves esterification of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with phthalic anhydride derivatives. Key parameters include:
- Reaction temperature: Maintained at 80–100°C to prevent thermal degradation of phenolic groups.
- Catalysts: p-Toluenesulfonic acid or Lewis acids (e.g., ZnCl₂) to accelerate esterification .
- Purification: Column chromatography using silica gel with hexane/ethyl acetate gradients to isolate the product .
Q. What are the primary applications of this compound in polymer science?
- Methodology : The compound acts as a high-efficiency antioxidant in polymers like polyethylene and polypropylene. Its efficacy is tested via:
- Oxidative Induction Time (OIT) : Measured using differential scanning calorimetry (DSC) under oxygen flow (ASTM D3895).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability by monitoring mass loss at 200–300°C .
Advanced Research Questions
Q. How does the steric hindrance of tert-butyl groups influence the compound’s antioxidant mechanism?
- Methodology : Computational studies (DFT calculations) reveal that tert-butyl groups protect the phenolic -OH from oxidation by sterically blocking radical species. Experimental validation involves:
- Electron paramagnetic resonance (EPR) to detect stabilized phenoxyl radicals.
- Comparative OIT assays with non-hindered analogs (e.g., methyl-substituted derivatives) .
Q. What degradation products form under UV exposure, and how are they characterized?
- Methodology : Accelerated UV aging tests (ASTM G154) followed by LC-MS/MS analysis identify quinone derivatives and phthalic acid fragments. Key steps:
- Photodegradation Chamber : Simulate UV-B radiation (280–320 nm) at 25°C.
- Fragmentation Patterns : Use tandem mass spectrometry to confirm structures of m/z 278 (parent ion) and m/z 165 (phthalate fragment) .
Q. How does the compound interact with co-additives in polymer stabilization?
- Methodology : Synergistic/antagonistic effects are evaluated via:
- Binary Blends : Combine with phosphite antioxidants (e.g., Irgafos 168) and measure OIT changes.
- Surface Analysis : X-ray photoelectron spectroscopy (XPS) detects migration of additives to polymer surfaces .
Q. Are there contradictions in reported thermal stability data, and how can they be resolved?
- Methodology : Discrepancies arise from varying experimental conditions (e.g., heating rate, atmosphere). Standardize protocols:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
